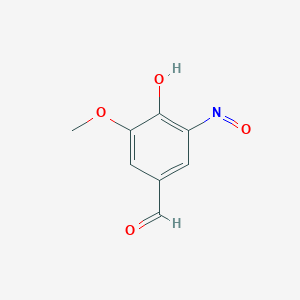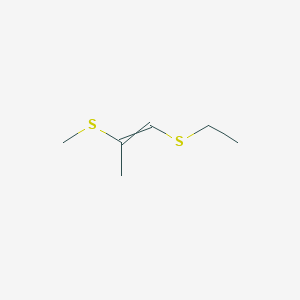
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene typically involves the reaction of appropriate alkyl halides with thiols under basic conditions. For instance, ethyl bromide can react with methylthiolate in the presence of a base such as sodium hydroxide to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propene backbone can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propene backbone allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylsulfanyl)-2-(ethylsulfanyl)prop-1-ene: Similar structure but with reversed positions of the sulfanyl groups.
1-(Ethylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains a propylsulfanyl group instead of a methylsulfanyl group.
1-(Methylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains both methylsulfanyl and propylsulfanyl groups.
Uniqueness
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is unique due to its specific arrangement of sulfanyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
142452-51-5 |
|---|---|
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-methylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H12S2/c1-4-8-5-6(2)7-3/h5H,4H2,1-3H3 |
Clé InChI |
FBQYNQZHVDNGKK-UHFFFAOYSA-N |
SMILES canonique |
CCSC=C(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


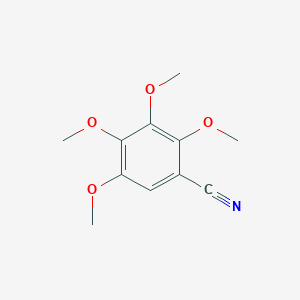
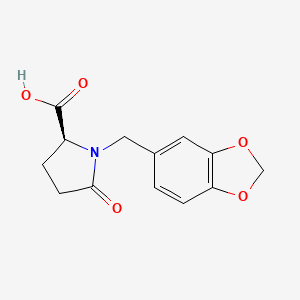
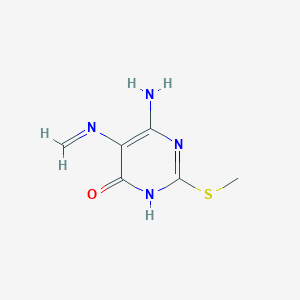
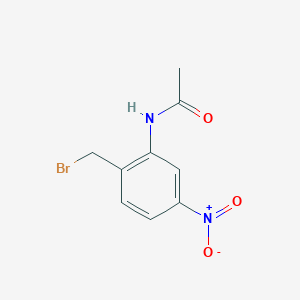
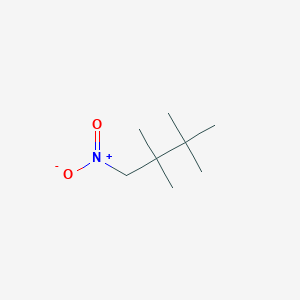
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)


![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
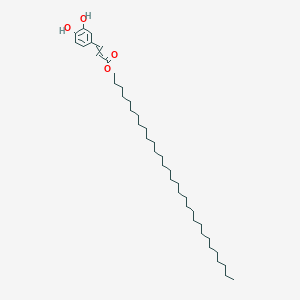
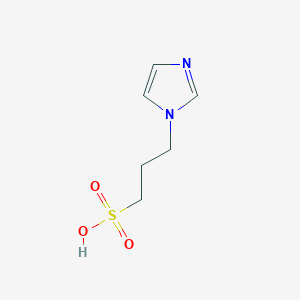
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
